molecular formula C38H53N7O4 B13837853 (4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

Cat. No.: B13837853
M. Wt: 671.9 g/mol
InChI Key: HPARTXIGVCXSNR-SVBPBHIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-[[2-[4-(Dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one is a complex bisoxazolidinone indole derivative of significant interest in medicinal chemistry and chemical biology research. This compound is characterized by its sophisticated structure featuring multiple indole and oxazolidinone moieties, which are privileged scaffolds in drug discovery. The presence of several dimethylaminoethyl groups suggests potential for interaction with various biological targets, often seen in molecules designed to modulate protein-protein interactions or enzyme activity. Researchers utilize this compound as a key intermediate or a precursor in the synthesis of more complex molecular libraries for high-throughput screening (source) . Its specific stereochemistry and functional groups make it a valuable probe for studying structure-activity relationships (SAR) in the development of novel therapeutics, particularly in oncology and neurology. The compound is offered for research purposes as a high-purity solid to ensure experimental reproducibility and reliability. This product is intended for laboratory research use only and is not approved for use in humans or as a diagnostic or therapeutic agent. Researchers should consult the safety data sheet and handle all materials according to standard laboratory safety protocols.

Properties

Molecular Formula

C38H53N7O4

Molecular Weight

671.9 g/mol

IUPAC Name

(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C38H53N7O4/c1-43(2)15-7-8-30(35-28(13-16-44(3)4)31-20-24(9-11-33(31)41-35)18-26-22-48-37(46)39-26)36-29(14-17-45(5)6)32-21-25(10-12-34(32)42-36)19-27-23-49-38(47)40-27/h9-12,20-21,26-27,30,41-42H,7-8,13-19,22-23H2,1-6H3,(H,39,46)(H,40,47)/t26-,27-/m0/s1

InChI Key

HPARTXIGVCXSNR-SVBPBHIXSA-N

Isomeric SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)C[C@H]6COC(=O)N6)CCN(C)C

Canonical SMILES

CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C)C4=C(C5=C(N4)C=CC(=C5)CC6COC(=O)N6)CCN(C)C

Origin of Product

United States

Biological Activity

The compound (4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one, commonly referred to as a dimethylamino indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The empirical formula for the compound is C38H53N7O4C_{38}H_{53}N_7O_4 with a molecular weight of 671.87 g/mol. The structure features multiple functional groups, including indole and oxazolidinone moieties, which are pivotal for its biological activity.

PropertyValue
Empirical FormulaC38H53N7O4
Molecular Weight671.87 g/mol
CAS Number1350928-05-0

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of dimethylamino groups is often associated with enhanced interaction with biological targets such as receptors and enzymes.

Anti-inflammatory Activity

A study published in PubMed Central identified novel inhibitors for TNFα and TNFR1, suggesting that similar compounds could serve as effective anti-inflammatory agents. The compound's structural similarities to these inhibitors imply potential efficacy in modulating inflammatory pathways .

Anticancer Potential

In vitro studies have demonstrated that indole derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific kinases involved in tumor growth have shown promising results. The oxazolidinone structure may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Neuroprotective Effects

Compounds containing indole structures have been studied for their neuroprotective properties. They may exert their effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: TNFα Inhibition

In a research article focused on TNFα inhibition, several compounds were screened for their ability to bind to TNFR1. The results indicated that specific structural features, such as the presence of oxazolidinone rings, significantly enhanced binding affinity and inhibitory potential against TNFα signaling pathways .

Case Study 2: Anticancer Activity

A recent study evaluated various indole derivatives for their anticancer properties using cell viability assays. Results showed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating substantial anticancer activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues:

Indole-Imidazolidinone Derivatives (): Compound 1: 2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one. Compound 2: 5-(5-Fluoro-1H-indol-3-ylmethylene)-2-imino-1,3-dimethyl-imidazolidin-4-one. Comparison: Both feature indole cores fused with imidazolidinone rings but lack the oxazolidinone and dimethylaminoethyl groups present in the target compound. Their reported structure-activity relationships (SAR) highlight the importance of halogen substitutions (Br, F) for enhancing binding to unspecified targets .

Oxazolidinone Derivatives (): (4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one: A simpler oxazolidinone with bulky tert-butyl and phenyl substituents. Unlike the target compound, it lacks indole moieties and dimethylaminoethyl chains, which may limit its interaction with polar binding sites .

5-LOX Inhibitors (): 2-Substituted 5-hydroxyindole-3-carboxylates: These derivatives exhibit IC50 values as low as 0.031 μM against 5-LOX. Their activity is attributed to hydrogen bonding via hydroxyl groups and hydrophobic interactions with indole rings—features partially shared with the target compound’s oxazolidinone and indole motifs .

Functional Group Impact:

  • Oxazolidinone Rings: Contribute to conformational rigidity and hydrogen-bonding capacity, critical for target engagement .

Quantitative Structure-Activity Relationship (QSAR) Insights

Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) models for indole-based 5-LOX inhibitors () provide predictive insights:

  • Electrostatic Fields: Positively charged dimethylamino groups in the target compound may enhance interactions with negatively charged enzyme residues.
  • Steric Effects : The extended butyl chain linking indole rings could optimize hydrophobic interactions, similar to bulky substituents in 5-LOX inhibitors .
  • Limitation: No 3D-QSAR models exist for LTA4H inhibitors with structural complexity comparable to the target compound, highlighting a research gap .

Characterization:

  • HPLC-ESI-MSn : Used for profiling indole derivatives (), this method could resolve the target compound’s complex structure and detect impurities.

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Indole-Oxazolidinone Dimethylaminoethyl, oxazolidinone Hypothesized enzyme inhibition
Compound 1 () Indole-Imidazolidinone Bromoindole, methyl-imidazolidinone Unspecified bioactivity
5-LOX Inhibitor () Indole-carboxylate Hydroxyl, carboxylate IC50 = 0.031 μM
Oxazolidinone () Oxazolidinone tert-Butyl, diphenyl No activity reported

Table 2: Predicted QSAR Parameters for Target Compound vs. 5-LOX Inhibitors

Parameter Target Compound 5-LOX Inhibitors ()
LogP ~3.5 (moderate lipophilicity) 2.8–4.1
Hydrogen Bond Donors 0 1–2 (hydroxyl groups)
Polar Surface Area ~90 Ų 70–100 Ų

Preparation Methods

Preparation of Oxazolidinone Intermediates

  • Starting from 4-nitrophenylalanine or its hydrate, treatment with thionyl chloride in methanol at reflux temperature yields methyl (S)-4-nitrophenylalaninate hydrochloride.
  • Reduction of this ester is performed using sodium borohydride in polar protic solvents such as methanol or ethanol at temperatures ranging from -10°C to 25°C, producing (S)-2-amino-3-(4-nitrophenyl)propanol.
  • This amino alcohol is cyclized with triphosgene in the presence of bases like potassium carbonate in solvents such as toluene or toluene-water mixtures at 10–35°C to form (S)-4-(4-nitrobenzyl)-1,3-oxazolidin-2-one.

Reduction and Functional Group Transformations

  • The nitro group in the oxazolidinone intermediate is reduced to an amine using catalytic hydrogenation with Raney nickel or palladium on carbon under hydrogen atmosphere at 25–40°C.
  • The resulting (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one is diazotized with sodium nitrite in hydrochloric acid at 0–5°C.
  • The diazonium salt is then converted to the hydrazine derivative by reduction with stannous chloride in aqueous solution at temperatures below 0°C, followed by warming to room temperature.

Fischer Indole Synthesis and Indole Assembly

  • The hydrazine intermediate undergoes Fischer indole synthesis by condensation with 4,4-diethoxy-N,N-dimethylbutylamine in acidic conditions at 80–100°C.
  • This step constructs the indole core structure essential for biological activity.
  • Subsequent pH adjustments and extractions remove inorganic impurities, and activated carbon treatment improves purity.

Final N-Alkylation and Purification

  • The indole intermediate is N-alkylated by standard methods to introduce the side chains bearing dimethylaminoethyl groups.
  • The crude product is purified by solvent crystallization using mixtures of water and isopropyl alcohol, avoiding column chromatography to enhance industrial scalability.
  • The final product is isolated as a crystalline solid, typically in Form A polymorph, with high purity and optical activity preserved.

Data Tables and Reaction Conditions Summary

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Esterification Thionyl chloride, methanol Reflux Methanol Methyl (S)-4-nitrophenylalaninate hydrochloride
Reduction Sodium borohydride -10 to 25 Methanol, ethanol Formation of amino alcohol
Cyclization Triphosgene, K2CO3 10 to 35 Toluene/toluene-water Oxazolidinone ring formation
Nitro reduction Raney Ni or Pd/C, H2 25 to 40 Methanol Amino derivative formation
Diazotization NaNO2, HCl 0 to 5 Aqueous Diazonium salt formation
Hydrazine formation Stannous chloride <0 to RT Aqueous Reduction of diazonium salt
Fischer indole synthesis 4,4-diethoxy-N,N-dimethylbutylamine, acid 80 to 100 Aqueous Indole ring construction
Purification Activated carbon, solvent crystallization 45 to 65 Isopropyl alcohol, water Removal of impurities

Research Outcomes and Industrial Relevance

  • The improved process eliminates the need for column chromatography, which is advantageous for large-scale production due to reduced cost and complexity.
  • Use of readily available starting materials such as 4-nitrophenylalanine and common reagents like sodium borohydride and triphosgene enhances economic feasibility.
  • Reaction conditions are optimized to maintain optical purity, critical for the biological activity of the compound.
  • The process yields high purity crystalline product suitable for pharmaceutical applications, demonstrating robustness and reproducibility.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this compound?

  • Methodological Answer : The synthesis of this polycyclic indole-oxazolidinone compound can be approached via multi-step condensation and cyclization reactions. Key considerations include:
  • Solvent Selection : Ethanol or dimethyl sulfoxide (DMSO) under reflux conditions (80–120°C) are effective for indole and oxazolidinone coupling steps .
  • Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) or transition metals (e.g., Cu(I)) may facilitate heterocycle formation, as seen in analogous indole-thiazolidinone syntheses .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity intermediates .

Q. How can the structure of this compound be rigorously confirmed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Analysis : ¹H and ¹³C NMR should resolve peaks for dimethylaminoethyl groups (δ ~2.2–3.0 ppm for CH2 and δ ~2.8–3.5 ppm for N(CH3)2) and oxazolidinone carbonyls (δ ~170–175 ppm). Compare with literature data for structurally related indole-oxazolidinones .
  • FT-IR : Confirm the presence of C=O (1680–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values.

Q. What experimental conditions are optimal for assessing solubility and stability?

  • Methodological Answer :
  • Solubility Screening : Test in polar aprotic solvents (DMSO, DMF) for in vitro assays and aqueous buffers (pH 4–9) for physiological relevance. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Conduct accelerated degradation tests under UV light (λ = 254 nm) and varying temperatures (4°C, 25°C, 40°C). Monitor decomposition via HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with indole-binding domains (e.g., serotonin receptors, kinase ATP-binding sites).
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s partial charges via Gaussian-based DFT calculations.
  • Validation : Compare predicted binding affinities with experimental IC50 values from enzyme inhibition assays. Note that oxazolidinone moieties may form hydrogen bonds with catalytic residues .

Q. What mechanistic pathways explain the formation of byproducts during synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., uncyclized amines or dimerized species).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N tracing) can clarify whether cyclization follows nucleophilic attack or radical pathways. For example, highlights competing thiazolidinone vs. imidazolidinone formation under varying pH .
  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., oxazolidinone ring closure) .

Q. How should researchers resolve discrepancies between predicted and observed spectral data?

  • Methodological Answer :
  • Dynamic Effects : Consider conformational flexibility (e.g., rotamers of dimethylaminoethyl groups) causing split NMR signals. Use variable-temperature NMR to coalesce peaks .
  • Computational Aids : Perform density functional theory (DFT)-based NMR chemical shift predictions (e.g., using B3LYP/6-311+G(d,p)) to match experimental data.
  • X-ray Crystallography : If feasible, resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. What in silico models are effective for predicting metabolic stability?

  • Methodological Answer :
  • Software : Utilize ADMET predictors (e.g., SwissADME, pkCSM) to estimate hepatic clearance and cytochrome P450 interactions.
  • Metabolic Hotspots : Focus on oxidation-prone sites (e.g., indole C-3 or oxazolidinone methyl groups). Compare with analogues in , where dimethylaminoethyl substituents reduced metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.